molecular formula C5H2Cl2FNO2S B2432340 5-Chloro-3-fluoropyridine-2-sulfonyl chloride CAS No. 1261737-23-8

5-Chloro-3-fluoropyridine-2-sulfonyl chloride

Cat. No.: B2432340
CAS No.: 1261737-23-8
M. Wt: 230.03
InChI Key: MMTYCRCZGDSGHR-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chlorine atom at the 5th position, a fluorine atom at the 3rd position, and a sulfonyl chloride group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoropyridine-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group into a pre-fluorinated and chlorinated pyridine ring. One common method involves the reaction of 5-chloro-3-fluoropyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring makes it susceptible to electrophilic aromatic substitution reactions.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.

    Catalysts: Lewis acids such as aluminum chloride can be used to facilitate electrophilic aromatic substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is a common reducing agent for the sulfonyl chloride group.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Hydrides: Formed by the reduction of the sulfonyl chloride group.

Scientific Research Applications

5-Chloro-3-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.

    Medicine: Investigated for its potential use in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoropyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The presence of chlorine and fluorine atoms on the pyridine ring further modulates the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-3-fluoropyridine: Similar structure but with a bromine atom instead of a sulfonyl chloride group.

    2-Chloro-3-fluoropyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.

    3,5-Dichloropyridine: Contains two chlorine atoms but lacks the fluorine and sulfonyl chloride groups.

Uniqueness

5-Chloro-3-fluoropyridine-2-sulfonyl chloride is unique due to the presence of both electron-withdrawing groups (chlorine and fluorine) and a highly reactive sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Biological Activity

5-Chloro-3-fluoropyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

This compound, with the CAS number 1261737-23-8, is a sulfonyl chloride derivative of pyridine. It possesses unique structural features that allow for diverse chemical reactivity, making it a valuable building block in pharmaceutical synthesis and other chemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl chloride group can participate in nucleophilic substitution reactions, facilitating the formation of covalent bonds with amino acids in proteins, particularly cysteine and serine residues. This interaction may lead to inhibition or modulation of enzyme activity, impacting various signaling pathways.

Biological Activity

Research indicates that compounds similar to 5-Chloro-3-fluoropyridine derivatives exhibit various biological activities:

  • Antimicrobial Activity: Some studies have shown that pyridine derivatives can possess antibacterial and antifungal properties, potentially through the disruption of microbial cell membranes or inhibition of key metabolic processes.
  • Anticancer Properties: Certain sulfonyl chlorides have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, including proteases and kinases, which are crucial in disease pathways such as cancer and inflammation.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAntimicrobialDisruption of cell membranes
4-Fluorobenzene sulfonamideAnticancerInhibition of tumor growth
Pyridine sulfonamide derivativesEnzyme inhibitionCovalent modification of active site residues

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 5-Chloro-3-fluoropyridine derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism involved the disruption of bacterial cell wall synthesis, leading to cell lysis.
  • Inhibition of Kinases : Research on related sulfonyl chlorides has shown their potential as kinase inhibitors. For instance, a compound structurally similar to 5-Chloro-3-fluoropyridine was found to inhibit the activity of specific kinases involved in cancer progression, suggesting a potential therapeutic application in oncology.
  • Synthesis and Evaluation : A synthetic route for this compound has been developed, leading to its evaluation in various biological assays. The compound showed promising results in inhibiting target enzymes linked to inflammatory responses.

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-Chloro-3-fluoropyridine-2-sulfonyl chloride, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves sequential halogenation and sulfonation. A plausible route includes:

Sulfonation : Pyridine derivatives undergo chlorosulfonation at position 2 using ClSO₃H or SO₂Cl₂ under controlled temperatures (0–5°C) to minimize side reactions .

Fluorination : Direct fluorination at position 3 via halogen exchange (e.g., using KF or Selectfluor®) under anhydrous conditions .

Chlorination : Electrophilic chlorination at position 5 using Cl₂ or NCS (N-chlorosuccinimide) in polar aprotic solvents like DMF .
Critical Parameters :

  • Temperature control during sulfonation to prevent decomposition.
  • Moisture-free environment to avoid hydrolysis of the sulfonyl chloride group .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns (e.g., fluorine coupling constants for position 3) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (expected: ~229.59 g/mol) and isotopic Cl/F patterns .
  • Elemental Analysis : Verify C, H, N, S, and halogen content within ±0.4% of theoretical values.
  • HPLC/GC : Purity assessment (>95% by GC, as seen in similar sulfonyl chlorides) .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Methodological Answer :

  • Moisture Sensitivity : Hydrolyzes readily to sulfonic acid; use anhydrous solvents (e.g., dry DCM) and inert atmospheres (N₂/Ar) .
  • Storage : Store at 0–6°C in sealed, dark containers to prevent thermal decomposition and light-induced reactions .
  • Handling : Use corrosion-resistant equipment (glass/PTFE) to avoid reactivity with metals.

Advanced Questions

Q. What strategies mitigate regioselectivity challenges during the synthesis of this compound, particularly in introducing multiple halogens?

  • Methodological Answer :

  • Directing Groups : Utilize sulfonyl chloride’s electron-withdrawing effect to direct electrophilic chlorination/fluorination to meta/para positions .
  • Sequential Halogenation : Fluorinate before chlorination, as fluorine’s strong ortho/para-directing effects can influence subsequent substitutions .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., using silyl groups) to achieve stepwise functionalization .

Q. How can computational chemistry tools predict the reactivity and preferred sites for electrophilic substitution in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular Orbital Analysis : Evaluate HOMO/LUMO interactions to predict regioselectivity in halogenation or nucleophilic attacks.
  • PubChem Data : Cross-reference with structurally similar compounds (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) to infer reactivity trends .

Q. What analytical methods resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • X-ray Crystallography : Confirm absolute configuration and bond angles (e.g., as done for pyrimidine derivatives in ).
  • Isotopic Labeling : Use deuterated analogs to track reaction pathways and validate mechanistic hypotheses.

Properties

IUPAC Name

5-chloro-3-fluoropyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FNO2S/c6-3-1-4(8)5(9-2-3)12(7,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTYCRCZGDSGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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